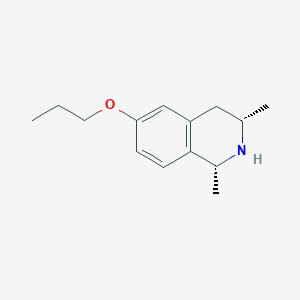![molecular formula C17H17N5O4S B2690483 methyl 4-({2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)benzoate CAS No. 2034600-86-5](/img/structure/B2690483.png)
methyl 4-({2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-({2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)benzoate is a complex organic compound featuring a benzoate ester linked to a pyrazole and pyrazine moiety through a sulfamoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)benzoate typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazole and pyrazine intermediates, followed by their coupling with a benzoate ester. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound while maintaining stringent quality control standards.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-({2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its properties.
Reduction: Reduction reactions can be used to convert certain groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzoate esters.
Aplicaciones Científicas De Investigación
Methyl 4-({2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.
Industry: It can be used in the production of advanced materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which methyl 4-({2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)benzoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-methyl-3-((4-(pyrazin-2-yl)pyrimidin-2-yl)amino)benzoate: This compound shares a similar benzoate ester structure but differs in the attached heterocyclic groups.
Pyrazinamide derivatives: These compounds also feature pyrazine moieties and are used in medicinal chemistry, particularly in anti-tubercular applications.
Uniqueness
Methyl 4-({2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
IUPAC Name |
methyl 4-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethylsulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4S/c1-26-17(23)13-2-4-14(5-3-13)27(24,25)20-9-11-22-10-6-15(21-22)16-12-18-7-8-19-16/h2-8,10,12,20H,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNSPNGYAYZCPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,4-DIMETHYLPHENYL)-2-{6-METHYL-2,4-DIOXO-1,3-DIAZASPIRO[4.5]DECAN-3-YL}ACETAMIDE](/img/structure/B2690402.png)


![7-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B2690410.png)
![(3aS,5aS,9bR)-5a,9-dimethyl-3-methylidene-3a,4,6,7,8,9b-hexahydrobenzo[g][1]benzofuran-2,5-dione](/img/structure/B2690411.png)
![(E)-2-(4-methylphenyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}ethene-1-sulfonamide](/img/structure/B2690412.png)
![N-(1,3-Dioxan-2-ylmethyl)-N-[(3-ethylphenyl)methyl]prop-2-enamide](/img/structure/B2690414.png)
![(Z)-4-benzyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2690415.png)
![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-4-phenoxybenzenesulfonamide](/img/structure/B2690417.png)
![3-benzoyl-1-[(pyridin-4-yl)methyl]thiourea](/img/structure/B2690418.png)
![N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2690419.png)

